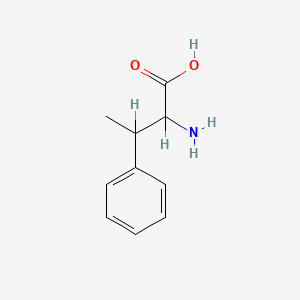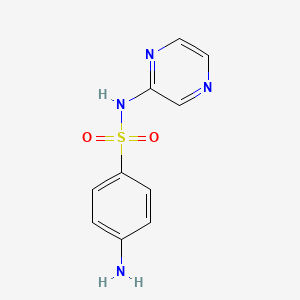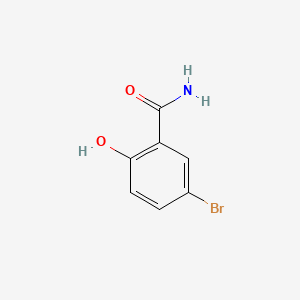
1-Bromo-2-(bromomethyl)naphthalene
Descripción general
Descripción
1-Bromo-2-(bromomethyl)naphthalene is an organic compound with the molecular formula C11H8Br2. It is a derivative of naphthalene, where two bromine atoms are substituted at the 1 and 2 positions, with one of the bromine atoms attached to a methyl group. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(bromomethyl)naphthalene can be synthesized through the bromination of 2-(bromomethyl)naphthalene. The process involves dissolving the starting material in toluene, washing it with saturated aqueous sodium bicarbonate, drying it with magnesium sulfate, evaporating the solvent, and then recrystallizing the solidified distillate from ethanol .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of bromine and appropriate solvents, along with purification steps such as distillation and recrystallization, are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-2-(bromomethyl)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as cyanide, to form nitriles.
Cross-Coupling Reactions: It can participate in cross-coupling reactions with Grignard reagents using nickel catalysts to form complex organic structures.
Reduction Reactions: The compound can be reduced to form corresponding hydrocarbons.
Common Reagents and Conditions:
Grignard Reagents: Used in cross-coupling reactions to form biaryls or biheterocycles.
Nickel Catalysts: Facilitate the cross-coupling reactions.
Major Products:
Nitriles: Formed through substitution reactions.
Biaryls and Biheterocycles: Formed through cross-coupling reactions.
Aplicaciones Científicas De Investigación
1-Bromo-2-(bromomethyl)naphthalene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Employed in the preparation of materials with specific properties, such as phosphorescent materials.
Chemical Sensors: Utilized in the development of sensors for detecting metal ions like copper.
Pharmaceuticals: Investigated for its potential use in drug development and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-(bromomethyl)naphthalene involves its ability to undergo substitution and cross-coupling reactions. The bromine atoms act as leaving groups, allowing the compound to react with various nucleophiles and form new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
1-Bromo-2-methylnaphthalene: Similar structure but with a methyl group instead of a bromomethyl group.
2-(Bromomethyl)naphthalene: Lacks the additional bromine atom at the 1 position.
2-Bromonaphthalene: Contains a single bromine atom at the 2 position.
Uniqueness: 1-Bromo-2-(bromomethyl)naphthalene is unique due to the presence of two bromine atoms, one of which is attached to a methyl group. This structural feature allows it to participate in a wider range of chemical reactions compared to its similar counterparts .
Propiedades
IUPAC Name |
1-bromo-2-(bromomethyl)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Br2/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTOCXIHYIQHCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50191210 | |
| Record name | Naphthalene, 1-bromo-2-bromomethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50191210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37763-43-2 | |
| Record name | 1-Bromo-2-(bromomethyl)naphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37763-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2-(bromomethyl)naphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037763432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 37763-43-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97068 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Naphthalene, 1-bromo-2-bromomethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50191210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-2-(bromomethyl)naphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Bromo-2-(bromomethyl)naphthalene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4ZZQ55KVB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 1-Bromo-2-(bromomethyl)naphthalene and how does its structure influence its crystal packing?
A1: this compound (molecular formula: C11H8Br2, molecular weight: 287.96 g/mol) features a naphthalene core with a bromine atom at the 1-position and a bromomethyl group at the 2-position. While spectroscopic data is not provided in the provided abstracts, its structure significantly influences its crystal packing. [] The crystal structure is dominated by intermolecular Br⋯Br and C—H⋯π interactions, highlighting the role of halogen bonding and pi-stacking in the solid state. [] This information is crucial for understanding its physical properties and potential applications in materials science.
Q2: How can this compound be used in the synthesis of helicenes, and what is a notable reaction it undergoes?
A2: this compound serves as a key starting material in the synthesis of 3-hexahelicenol. [] The synthetic pathway involves reacting it with other readily available reagents to ultimately form a triyne. This triyne then undergoes a crucial [2+2+2] cycloisomerization reaction, leading to the formation of the desired helicene structure. [] This approach highlights the compound's utility in constructing complex polycyclic aromatic systems.
Q3: Beyond helicene synthesis, what other types of reactions can this compound participate in?
A3: The reactivity of this compound extends beyond its use in helicene synthesis. Notably, it reacts with Fe2(CO)9 to produce a π-trimethylenemethane complex. [] This reaction demonstrates the compound's ability to engage in organometallic transformations and form complexes with transition metals, opening possibilities for its use in catalytic applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[1-(Aminomethyl)cyclohexyl]methanamine](/img/structure/B1265506.png)



